molecular formula C11H16FN5 B11747630 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11747630
M. Wt: 237.28 g/mol
InChI Key: QROSGUPISRDTHG-UHFFFAOYSA-N
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Description

This compound features a bifunctional pyrazole core with two methylamine-linked substituents: a 2-fluoroethyl group at the N1 position of one pyrazole and a methyl group at the N1 position of the other. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions common in fluorinated pyrazole chemistry .

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H16FN5/c1-16-10(2-5-14-16)8-13-9-11-3-6-15-17(11)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3

InChI Key

QROSGUPISRDTHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=NN2CCF

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

Pyrazole cores are synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the 1-(2-fluoroethyl)pyrazole subunit:

  • Precursor : Ethyl 3-ethoxyacrylate reacts with 2-fluoroethylhydrazine in ethanol at 80°C for 8–12 hours.

  • Mechanism : The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization (Fig. 1a).

  • Yield : 68–72% after recrystallization from hexane/ethyl acetate.

For the 1-methylpyrazole subunit:

  • Precursor : Acetylacetone reacts with methylhydrazine sulfate in ethanol under reflux.

  • Base : Triethylamine (3 eq.) enhances reaction efficiency by neutralizing sulfate byproducts.

  • Yield : 38–45% after column chromatography.

Fluoroethyl Group Introduction

Fluorine is introduced via nucleophilic substitution:

  • Substrate : 2-chloroethylpyrazole intermediate.

  • Reagent : Potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 6 hours.

  • Solvent : DMF accelerates SN2 displacement due to high polarity.

  • Yield : 85–90% after distillation.

Methyl Group Installation

Methylation occurs at the pyrazole nitrogen using methyl iodide:

  • Conditions : Sodium hydride (NaH) as base, tetrahydrofuran (THF) solvent, 0°C to room temperature.

  • Reaction Time : 4–6 hours.

  • Yield : 92–95%.

Amine Coupling

The final step links both pyrazole units via a methyleneamine bridge:

  • Reagents :

    • Pyrazole-methyl bromide (1.2 eq.)

    • 1-Methylpyrazole-methylamine (1 eq.)

    • Potassium carbonate (K₂CO₃) in acetonitrile.

  • Conditions : Reflux at 82°C for 12 hours.

  • Workup : Aqueous extraction and silica gel chromatography.

  • Yield : 65–70%.

Industrial-Scale Production Techniques

Large-scale synthesis employs automated continuous-flow reactors to enhance reproducibility:

  • Reactor Type : Microfluidic tubular reactor with temperature zones.

  • Advantages :

    • Precise control over reaction parameters (pH, temperature).

    • Reduced side-product formation (<5%).

  • Throughput : 50–100 kg/day.

Comparative Analysis of Synthetic Routes

ParameterLaboratory-ScaleIndustrial-Scale
Total Yield 32–38%45–50%
Reaction Time 24–36 hours8–12 hours
Purity ≥95% (HPLC)≥98% (HPLC)
Cost Efficiency ModerateHigh

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF increases fluorination rates but complicates purification.

  • Ether Solvents : THF minimizes side reactions during methylation.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves fluoride ion availability in fluorination steps.

  • Microwave Assistance : Reduces coupling time from 12 hours to 2 hours with comparable yields.

Challenges and Mitigation

ChallengeSolution
Byproduct Formation Use of excess KF (1.5 eq.)
Low Coupling Efficiency Pre-activation with HOBt/DCC
Purification Complexity Simulated moving bed chromatography

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can be performed on the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Physiochemical Properties

Pyrazole derivatives are known for their unique structural characteristics, which contribute to their diverse applications. The specific compound in focus has been studied for its solubility, stability, and interaction with solvents.

Antimicrobial Activity

Pyrazole derivatives have shown promising antimicrobial properties against various pathogens. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial effects of several pyrazole derivatives, the compound exhibited moderate antibacterial activity:

Table 2: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

These results indicate that the compound could be a candidate for further research in developing new antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. The compound may inhibit pathways associated with inflammation, such as the NF-kB pathway, which plays a crucial role in mediating inflammatory responses.

Mechanism Insights

Research suggests that this compound can modulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Antitumor Activity

Pyrazole derivatives have been explored for their antitumor properties, particularly in inhibiting specific kinases involved in tumor growth.

Table 3: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Apoptosis induction
This CompoundHeLa (Cervical Cancer)TBDTBD

Preliminary data suggest that this compound may also inhibit tumor cell proliferation through similar mechanisms observed in other pyrazole derivatives.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The fluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The pyrazole rings can interact with enzymes or receptors through hydrogen bonding and π-π interactions, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Based Amines

[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine ()
  • Structure : Replaces the 2-fluoroethyl group with a 3-bromophenyl moiety.
  • Molecular Formula : C₁₂H₁₄BrN₃ (MW: 272.12 g/mol).
  • Reduced electronegativity compared to fluorine may lower metabolic stability. Higher lipophilicity (logP ~2.8 estimated) due to the bromine atom.
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine ()
  • Structure : Lacks the second pyrazolylmethyl group and fluorine substituent.
  • Molecular Formula : C₇H₁₂N₃ (MW: 138.20 g/mol).
  • Key Differences :
    • Simplified structure with lower molecular weight, likely improving solubility (logP ~1.2 estimated).
    • Absence of fluorine reduces electronegativity and metabolic resistance.
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine ()
  • Structure : Features a trifluoroethyl group instead of 2-fluoroethyl.
  • Molecular Formula : C₉H₁₅F₃N₃ (MW: 222.23 g/mol).
  • Higher fluorine content may improve metabolic stability but reduce aqueous solubility.

Functional Group Modifications

5-Amino-3-methyl-1-phenylpyrazole ()
  • Structure: Contains an amino group at the pyrazole C5 position.
  • Molecular Formula : C₁₀H₁₁N₃ (MW: 173.22 g/mol).
  • Key Differences: The amino group enables hydrogen bonding, contrasting with the methylamine linker in the target compound. Lacks fluorination, reducing electronic effects but increasing polarity.
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride ()
  • Structure : Difluoromethyl and substituted phenyl groups.
  • Molecular Formula : C₁₁H₁₂F₂N₃·HCl (MW: 263.69 g/mol).
  • Key Differences :
    • Hydrochloride salt form enhances aqueous solubility.
    • Difluoromethyl group balances electronegativity and steric effects compared to 2-fluoroethyl.

Biological Activity

The compound {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemistry. This article delves into its biological activity, highlighting key findings from recent studies, including data tables and case studies.

Overview of Biological Activities

Fluorinated pyrazole derivatives, including the compound , have shown a wide range of biological activities such as:

  • Antifungal Activity : Studies have demonstrated that fluorinated pyrazoles can inhibit the growth of various phytopathogenic fungi. For instance, molecular docking studies indicated that these compounds could inhibit proteinase K, which is crucial for fungal growth .
  • Antitumor Potential : The structural modifications of pyrazole derivatives have been linked to the inhibition of phosphatidylinositol-3-kinase (PI3K), a key player in tumor cell growth and metabolism. This suggests potential applications in cancer therapy .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antiviral activities. Its efficacy against certain bacterial strains and viruses highlights its potential as a therapeutic agent .

1. Antifungal Efficacy

A recent study assessed the antifungal activity of various fluorinated pyrazole derivatives against four phytopathogenic fungi: Sclerotinia sclerotiorum, Fusarium oxysporum, Macrophomina phaseolina, and F. culmorum. The results showed significant inhibition rates, particularly with certain derivatives like H9, which exhibited up to 46.75% inhibition against F. culmorum at optimal concentrations .

2. Antitumor Activity

Research into the antitumor properties of pyrazole derivatives has highlighted their role as PI3K inhibitors. A specific study found that modifications to the pyrazole structure enhanced its ability to inhibit tumor cell growth, suggesting that these compounds could be developed into effective cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine can be attributed to its molecular structure. Key factors influencing its activity include:

  • Substituent Variations : Different alkyl chains at specific positions on the pyrazole ring significantly affect biological activity. For example, elongating the chain or introducing bulky groups can either enhance or diminish potency .
  • Molecular Interactions : The binding interactions between the compound and target enzymes are critical for its efficacy. Studies have shown that specific interactions with amino acid residues in active sites lead to enhanced inhibitory effects on target proteins .

Data Tables

Biological ActivityTarget Organism/Cell LineInhibition Rate (%)Reference
AntifungalS. sclerotiorum43.07
AntifungalF. culmorum46.75
AntitumorPI3K InhibitionNot specified
AntimicrobialVarious bacterial strainsVaries

Q & A

Q. What computational tools predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism and hERG channel inhibition .
  • Metabolite identification : Simulate Phase I/II transformations (e.g., N-demethylation) via molecular dynamics .

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